molecular formula C15H10N6O2S B2908832 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide CAS No. 1396786-67-6

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2908832
CAS No.: 1396786-67-6
M. Wt: 338.35
InChI Key: PGXSTPYUIGXZEQ-UHFFFAOYSA-N
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Description

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring three distinct moieties:

  • Tetrazole ring: A five-membered ring with four nitrogen atoms, known for its metabolic stability and role in bioisosteric replacements of carboxylic acids.
  • Isoxazole-thiophene unit: A five-membered isoxazole ring (with one oxygen and one nitrogen atom) fused to a thiophene group (a sulfur-containing aromatic ring), contributing to electron-rich properties and π-π stacking interactions.
  • Phenyl substituent: Enhances lipophilicity and may influence binding affinity in biological targets.

Properties

IUPAC Name

2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSTPYUIGXZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.

    Final Coupling: The final step involves coupling the synthesized isoxazole-thiophene intermediate with a phenyl tetrazole carboxylic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Explored for its potential use in organic electronics and as a building block for novel polymers.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It may interfere with signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

Pyrimidin Derivatives ()

Example Compounds :

  • 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol analogs.
Feature Target Compound Pyrimidin Derivatives
Core Structure Tetrazole + isoxazole-thiophene Pyrimidin (six-membered, 2N) + benzofuran
Electronic Effects High nitrogen content (tetrazole) Moderate electron deficiency (pyrimidin)
Bioactivity Not reported in evidence Potential for kinase inhibition (inferred)

Key Differences :

  • The target compound’s tetrazole and isoxazole rings introduce greater ring strain and polarity compared to pyrimidin derivatives, which may alter solubility and target selectivity.

Thiazole-Based Anticancer Agents ()

Example Compounds :

  • Thiadiazole and thiazole derivatives (e.g., compounds 7b and 11 with IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells).
Feature Target Compound Thiazole Derivatives
Heterocycle Tetrazole (4N) + isoxazole (1O,1N) Thiazole (1S,1N)
Bioactivity Not reported Strong anticancer activity (HepG-2)
Synthetic Route Likely cyclization reactions Hydrazide/hydrazonoyl chloride intermediates

Key Differences :

  • Thiazoles’ sulfur atom enhances hydrogen-bond acceptor capacity, whereas the tetrazole’s acidity (pKa ~4.9) may favor salt formation and improve solubility.

Thiazolylmethylcarbamate Analogs (Evidences 3–4)

Example Compounds :

  • Complex carbamates with thiazole, hydroxy, and diphenylhexane motifs (e.g., compounds l, m, w–z ).
Feature Target Compound Thiazolylmethylcarbamates
Functional Groups Carboxamide linker Carbamate ester + ureido groups
Stability Likely hydrolytically stable Carbamate esters prone to hydrolysis
Molecular Weight ~350–400 g/mol (estimated) >800 g/mol (e.g., compound z )

Key Differences :

Isoxazole-Thiophene Analog ()

Example Compound :

  • n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (Molecular Weight: 1066.68 g/mol).
Feature Target Compound Isoxazole-Thiophene Analog
Substituents Phenyl, tetrazole Chloro, morpholino, cyclopropyl
Molecular Weight Lower (estimated) Very high (1066.68 g/mol)
Bioactivity Not reported Unclear (no data provided)

Key Differences :

  • The analog’s chloro and morpholino groups may enhance solubility but increase steric hindrance, whereas the target compound’s phenyl group balances lipophilicity.

Research Findings and Implications

Structural Influences on Activity

  • Tetrazole vs. Thiazole : Tetrazoles’ higher nitrogen content and acidity could improve binding to metal ions or polar residues in enzymes, whereas thiazoles’ sulfur may enhance hydrophobic interactions .
  • Isoxazole-Thiophene Synergy : Both the target compound and ’s analog leverage isoxazole-thiophene units for aromatic stacking, but the tetrazole in the former adds metabolic stability .

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